5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione
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Overview
Description
Scientific Research Applications
Synthesis and Characterization:
- Cyclohexane-1,3-dione derivatives, including compounds like 5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione, have been synthesized and characterized through various methods. These methods involve multicomponent reactions and spectroscopic techniques, providing insights into their molecular structure (Barakat et al., 2016).
Reactivity and Chemical Transformations:
- Studies have shown that cyclohexane-1,3-dione derivatives can participate in a variety of chemical reactions, such as Aldol–Michael addition reactions and reactions with dimedone and cyclohexane-1,3-dione, leading to the formation of diverse compounds (Berestovitskaya et al., 2015).
Antimicrobial and Anticancer Activity:
- Cyclohexane-1,3-dione derivatives have been evaluated for their antimicrobial and anticancer activity. In vitro studies have demonstrated the potential of these compounds against bacterial proteins and breast cancer cells, highlighting their biomedical applications (Chinnamanayakar et al., 2019).
Precursor for Bioactive Molecules:
- These derivatives are key precursors in the synthesis of various bioactive molecules, including natural products and heterocycles. Their versatility is attributed to the presence of active methylene moiety and di-carbonyl groups, which are crucial for diverse biological activities (Sharma et al., 2021).
Application in Organic Synthesis:
- They serve as scaffolds for synthesizing six-membered oxygen heterocycles, which are important intermediates for a range of natural products and bioactive molecules, demonstrating their significant role in organic synthesis (Sharma et al., 2020).
Properties
IUPAC Name |
5-(5-bromopyridin-2-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-1-2-11(13-6-8)7-3-9(14)5-10(15)4-7/h1-2,6-7H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFQUSSUGJYGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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